molecular formula C18H16Cl2N2O5S B607834 GSK3491943 CAS No. 2215853-96-4

GSK3491943

Cat. No. B607834
CAS RN: 2215853-96-4
M. Wt: 443.295
InChI Key: WTAZKBZVUKNROS-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3491943 is a potent TRPV4 inhibitor with IC50 = 3.2 nM. This compound is a potential agent for the treatment of heart failure and respiratory diseases.

Scientific Research Applications

Gene Set Enrichment Analysis in Cancer Research

GSK3491943's implications in cancer research are illuminated through Gene Set Enrichment Analysis (GSEA). This method focuses on gene sets sharing common functions, locations, or regulations, offering insights into leukemia and lung cancer research. GSEA's strength lies in revealing biological pathways in cancer studies where single-gene analysis shows limited similarity (Subramanian et al., 2005).

Graph Signal Processing for Biological Data Analysis

Graph Signal Processing (GSP) is a vital tool in processing data on irregular graph domains. In the realm of scientific applications like biological data analysis, GSP bridges conventional digital signal processing and modern requirements. This integration aids in handling complex data sets, like those possibly generated by this compound studies, in a more efficient manner (Ortega et al., 2017).

Good Scientific Practice in Experimental Research

In experimental research using technologies like this compound, Good Scientific Practice (GSP) is crucial. It involves adherence to updated standards and guidelines for technical competence. This practice ensures the reliability and reproducibility of research outcomes, an essential aspect of scientific research involving advanced compounds (Niso et al., 2021).

Data Management and Sharing in Genomic Research

The Genome Sequence Archive (GSA) exemplifies the importance of efficient data management in handling large-scale genomic data, which can be crucial in studies involving this compound. This archive supports global research by providing a platform for storing, sharing, and accessing diverse types of raw sequence data (Chen et al., 2021).

Gene Therapy Research

Gene therapy research, including studies on compounds like this compound, achieved a significant milestone with the approval of an ex vivo hematopoietic stem cell gene therapy for ADA-SCID. This advancement underlines the growing relevance and potential of gene therapy in medical science, influenced by compounds such as this compound (Aiuti et al., 2017).

Calibration in Seismological Research

The Global Seismographic Network (GSN) utilizes calibration processes that can be relevant to the precision required in this compound research. Ensuring accurate measurements and data integrity is crucial in both seismological and pharmaceutical research (Davis & Berger, 2007).

properties

CAS RN

2215853-96-4

Molecular Formula

C18H16Cl2N2O5S

Molecular Weight

443.295

IUPAC Name

3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

InChI

InChI=1S/C18H16Cl2N2O5S/c19-13-2-4-14(5-3-13)27-17-9-22(10-18(17,24)11-23)28(25,26)16-6-1-12(8-21)7-15(16)20/h1-7,17,23-24H,9-11H2/t17-,18+/m0/s1

InChI Key

WTAZKBZVUKNROS-ZWKOTPCHSA-N

SMILES

OC[C@@]1(O)[C@H](CN(S(C2=C(C=C(C#N)C=C2)Cl)(=O)=O)C1)OC3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK3491943;  GSK-3491943;  GSK 3491943; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.